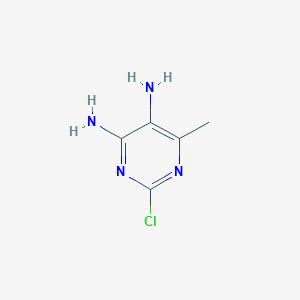

2-Chloro-6-methylpyrimidine-4,5-diamine

描述

Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Compounds

2-Chloro-6-methylpyrimidine-4,5-diamine belongs to the vast and vital class of heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure. Specifically, it is a derivative of pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is a fundamental component of nucleic acids (as cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (B1) and riboflavin (B1680620) (B2), and numerous synthetic and natural products with profound biological activities.

The presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and two amino groups at the 4- and 5-positions imparts a unique reactivity profile to this compound. The chlorine atom serves as a good leaving group, making the 2-position susceptible to nucleophilic substitution reactions. The adjacent amino groups at the 4- and 5-positions are key functionalities that can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. This multi-functional nature makes it a valuable synthon for constructing more complex molecular architectures.

Significance of the Pyrimidine Scaffold in Organic Synthesis and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like proteins and nucleic acids, underpins its broad spectrum of pharmacological activities. researchgate.netpatsnap.com Pyrimidine derivatives have been successfully developed as drugs for a wide range of therapeutic areas, including cancer, infectious diseases, and cardiovascular disorders. researchgate.netmdpi.com

In organic synthesis, the pyrimidine ring serves as a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of the physicochemical and biological properties of the resulting molecules. The development of efficient synthetic methodologies for the construction and functionalization of the pyrimidine core remains an active area of research, driven by the continuous demand for novel compounds with improved therapeutic profiles.

Research Trajectories and Contemporary Relevance of this compound

Current research involving this compound and related diamino pyrimidines is largely focused on their utility as precursors for the synthesis of purines, pteridines, and other fused heterocyclic systems. These fused systems are of significant interest due to their diverse biological activities, including their roles as enzyme inhibitors and receptor modulators.

The vicinal diamine functionality of this compound is particularly crucial as it allows for the construction of a second ring through cyclocondensation reactions with various one-carbon synthons. This strategy provides a straightforward entry into purine (B94841) and pteridine (B1203161) chemistry, which are central to numerous biological processes. The chloro substituent at the 2-position and the methyl group at the 6-position offer additional points for modification, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The continued exploration of the reactivity and synthetic applications of this compound is expected to lead to the discovery of novel bioactive molecules with therapeutic potential.

Chemical Properties and Synthesis

The utility of this compound in synthetic chemistry is intrinsically linked to its chemical properties and the availability of efficient synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63211-98-3 |

| Molecular Formula | C₅H₇ClN₄ |

| Molecular Weight | 158.59 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in polar organic solvents |

A plausible and commonly employed synthetic route to this compound involves a multi-step sequence starting from readily available precursors. A key intermediate is often 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206). The synthesis can be conceptualized as follows:

Nitration: Introduction of a nitro group at the 5-position of a suitable 6-methylpyrimidine precursor.

Chlorination: Conversion of hydroxy groups at the 2- and 4-positions to chloro groups, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This step yields 2,4-dichloro-6-methyl-5-nitropyrimidine.

Amination: Selective amination at the 4-position by reacting with an amine.

Reduction: The final and crucial step is the reduction of the nitro group at the 5-position to an amino group, yielding the desired this compound. This reduction can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

This synthetic strategy allows for the introduction of the key functional groups in a controlled manner, leading to the target compound in good yields.

Applications in Chemical Synthesis

The strategic placement of reactive functional groups makes this compound a valuable precursor for a variety of more complex heterocyclic structures.

Precursor for Fused Heterocyclic Systems

The most significant application of this compound is as a key intermediate in the synthesis of fused pyrimidine derivatives, particularly purines and their analogues. The adjacent amino groups at the 4- and 5-positions are perfectly poised for cyclocondensation reactions with reagents that can provide a one-carbon fragment.

For instance, reaction with formic acid or its derivatives can lead to the formation of the imidazole (B134444) ring, resulting in the corresponding 2-chloro-6-methyl-9H-purine. This purine scaffold can then be further functionalized by nucleophilic substitution of the chloro group at the 2-position.

Table 2: Examples of Fused Heterocycles Derived from this compound

| Reagent | Fused Heterocycle |

| Formic acid | 2-Chloro-6-methyl-9H-purine |

| Urea (B33335) | 6-Methyl-9H-purine-2,8-diol |

| Carbon disulfide | 6-Methyl-9H-purine-2,8-dithiol |

These reactions highlight the utility of this compound in building the core structures of biologically relevant molecules. The resulting purine derivatives are of great interest in medicinal chemistry due to their structural similarity to endogenous purines, which play crucial roles in cellular signaling and metabolism.

Detailed Research Findings

While specific, detailed research exclusively focused on this compound is not extensively documented in publicly available literature, its role as a precursor can be inferred from studies on related compounds. For example, the synthesis of various substituted purines often starts from appropriately substituted pyrimidine-4,5-diamines. The chloro and methyl groups on the pyrimidine ring of the title compound allow for the synthesis of a specific subset of purine analogues with potential for unique biological activities.

Research in the area of kinase inhibitors, for example, often involves the synthesis of libraries of substituted purines. The 2-chloro-6-methylpurine scaffold, accessible from this compound, can be further elaborated by introducing different substituents at the 2-position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. These modifications are crucial for optimizing the potency and selectivity of the resulting compounds as kinase inhibitors.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-3(7)4(8)10-5(6)9-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGKEVCHVYUUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298255 | |

| Record name | 2-chloro-6-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63211-98-3 | |

| Record name | 63211-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Methylpyrimidine 4,5 Diamine and Its Analogues

Established Synthetic Routes for 2-Chloro-6-methylpyrimidine-4,5-diamine

The synthesis of this compound is typically achieved through a multi-step process, which has been refined over time to enhance both yield and purity.

Traditional Multi-Step Synthesis Approaches

A conventional and well-documented approach to synthesizing this compound involves a sequence of classical organic reactions. A plausible synthetic route, based on established chemical principles, is outlined below:

Formation of the Pyrimidine (B1678525) Ring: The synthesis often commences with the Biginelli reaction or a similar cyclocondensation. wikipedia.org For instance, the reaction of ethyl acetoacetate (B1235776) with urea (B33335) in the presence of a suitable catalyst can yield 2,4-dihydroxy-6-methylpyrimidine. jmchemsci.com This reaction lays the foundational pyrimidine ring structure.

Chlorination: The hydroxyl groups on the pyrimidine ring are subsequently converted to chloro groups. This is a critical step to introduce the reactive sites for subsequent amination. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net The reaction of 2,4-dihydroxy-6-methylpyrimidine with POCl₃, often in the presence of a base like pyridine (B92270), yields 2,4-dichloro-6-methylpyrimidine (B20014). mdpi.com

Nitration: To introduce the second amino group at the 5-position, a nitro group is first introduced at this position. The nitration of 2,4-dichloro-6-methylpyrimidine can be achieved using a mixture of nitric acid and sulfuric acid. icm.edu.pl This step results in the formation of 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206). wikipedia.orgasianpubs.org

Selective Amination and Reduction: The final steps involve the introduction of the amino groups. Due to the different reactivity of the chloro groups at the C2 and C4 positions, selective amination is possible. The chloro group at the C4 position is generally more susceptible to nucleophilic substitution than the one at the C2 position. Therefore, reacting 2,4-dichloro-6-methyl-5-nitropyrimidine with ammonia (B1221849) would likely first yield 4-amino-2-chloro-6-methyl-5-nitropyrimidine. The subsequent reduction of the nitro group to an amino group can be carried out using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C). google.comechemi.com This would lead to the target molecule, this compound. Alternatively, amination of both chloro positions can be followed by the reduction of the nitro group.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the traditional multi-step synthesis is highly dependent on the optimization of reaction conditions at each stage. Key parameters that are frequently fine-tuned include temperature, reaction time, solvent, and the choice of catalysts or reagents.

For the chlorination step, while excess POCl₃ has been traditionally used, recent studies have focused on using equimolar amounts of POCl₃ in a solvent-free environment or with minimal solvent, which is not only more environmentally friendly but can also simplify the work-up procedure. mdpi.comresearchgate.net The use of a base like pyridine can influence the reaction rate and yield. mdpi.com The reaction temperature is also critical; for instance, heating in a sealed reactor at temperatures around 140-160 °C has been shown to be effective. mdpi.comresearchgate.net

In the nitration step, the concentration of the acids and the reaction temperature must be carefully controlled to prevent side reactions and ensure high yields. icm.edu.pl For the reduction of the nitro group, the choice of catalyst and hydrogen pressure are important variables. google.comechemi.com

The final amination steps require careful control of stoichiometry and reaction conditions to achieve selective substitution. The solvent and temperature can significantly impact the regioselectivity of the amination.

Exploration of Novel Synthetic Strategies

In recent years, there has been a significant drive towards developing more efficient, selective, and sustainable methods for the synthesis of pyrimidine derivatives.

Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds in the synthesis of aminopyrimidines. acs.orgnih.govorganic-chemistry.orgresearchgate.netepa.gov These methods offer several advantages over traditional nucleophilic aromatic substitution, including milder reaction conditions and broader substrate scope.

For the synthesis of this compound, a palladium catalyst could be employed for the amination of the dichloro intermediate. For instance, the reaction of 2,4-dichloro-6-methylpyrimidine with a protected ammonia equivalent in the presence of a palladium catalyst and a suitable ligand could provide a route to the diaminopyrimidine scaffold. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Ligands such as Xantphos and CyPF-tBu have been successfully used in the amination of chloropyrimidines. acs.orgnih.gov

The use of ammonium (B1175870) salts, such as ammonium sulfate, in palladium-catalyzed amination reactions has also been reported as a convenient alternative to using gaseous ammonia. nih.govorganic-chemistry.org This approach can lead to higher selectivity for the primary amine and improved safety.

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines, to reduce the environmental impact of chemical processes. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.comnanobioletters.com The amination of chloropyrimidines is a reaction that can benefit from microwave assistance. nih.govresearchgate.net The synthesis of aminopyrimidine derivatives has been successfully carried out using microwave synthesis, which is considered an eco-friendly method. nih.govnanobioletters.com

Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of organic solvents or in environmentally benign solvents like water is a key aspect of green chemistry. Solvent-free chlorination of hydroxypyrimidines using equimolar POCl₃ has been developed for large-scale preparations. mdpi.com Additionally, some amination reactions of chloropyrimidines have been successfully performed in water, which simplifies the work-up and reduces waste. researchgate.net

Catalyst-Free and Multicomponent Reactions: The development of catalyst-free reactions and multicomponent reactions (MCRs) that build complex molecules in a single step also aligns with green chemistry principles. The Biginelli reaction, a classic MCR for pyrimidine synthesis, can be performed under greener conditions using alternative catalysts and solvents. nih.govresearchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound can be modified to generate a wide range of structural analogues and derivatives with potentially interesting properties.

The synthesis of these analogues often involves similar synthetic strategies as for the parent compound, but with variations in the starting materials or the introduction of different functional groups at various stages of the synthesis. For example, by starting with different β-ketoesters in the initial cyclization step, analogues with different substituents at the 6-position can be obtained.

The amino groups at the 4 and 5 positions provide reactive handles for further functionalization. These amino groups can be acylated, alkylated, or used in the construction of fused heterocyclic rings. For instance, condensation of 4,5-diaminopyrimidines with various reagents can lead to the formation of purines, pteridines, and other fused pyrimidine systems. researchgate.net

Furthermore, the chloro group at the C2 position can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity into the molecular structure. Palladium-catalyzed cross-coupling reactions are also extensively used to introduce aryl, alkyl, and other groups at this position. nih.govmdpi.com

Modifications at the Pyrimidine Ring Core

The synthesis of this compound is typically achieved not by a de novo ring construction with all substituents in place, but through a multi-step modification of a pre-formed, highly functionalized pyrimidine ring. A common and logical pathway begins with a suitable pyrimidine precursor that undergoes sequential nitration, chlorination, selective amination, and reduction to install the desired functional groups in a controlled manner.

A representative synthetic route originates from 2-methylpyrimidine-4,6-diol. This starting material is first subjected to nitration at the electron-rich C-5 position. The resulting 5-nitro derivative is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into more reactive chloro groups, yielding the key intermediate 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758). The subsequent steps hinge on the differential reactivity of the chloro groups and the transformation of the nitro group.

The process generally follows these steps:

Regioselective Amination: The 4,6-dichloro-2-methyl-5-nitropyrimidine intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction. Treatment with ammonia allows for the selective replacement of one of the chlorine atoms with an amino group. The positions C-4 and C-6 in such systems are significantly more reactive towards nucleophiles than C-2, especially when activated by an electron-withdrawing group at C-5. bhu.ac.innih.gov This step yields 4-amino-6-chloro-2-methyl-5-nitropyrimidine.

Reduction: The final step is the reduction of the nitro group at the C-5 position to a second amino group. This transformation is commonly achieved using reducing agents like zinc dust in boiling water or catalytic hydrogenation, which selectively reduces the nitro group without affecting the chloro substituent. datapdf.com This reduction furnishes the target compound, this compound (also named 6-Chloro-2-methylpyrimidine-4,5-diamine).

The table below outlines a plausible synthetic pathway for the title compound.

Table 1: Synthetic Pathway for this compound

| Step | Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Methylpyrimidine-4,6-diol | HNO₃/H₂SO₄ | 2-Methyl-5-nitropyrimidine-4,6-diol | General Nitration |

| 2 | 2-Methyl-5-nitropyrimidine-4,6-diol | POCl₃, heat | 4,6-Dichloro-2-methyl-5-nitropyrimidine | chemicalbook.com |

| 3 | 4,6-Dichloro-2-methyl-5-nitropyrimidine | NH₃ in Ethanol | 4-Amino-6-chloro-2-methyl-5-nitropyrimidine | datapdf.com |

| 4 | 4-Amino-6-chloro-2-methyl-5-nitropyrimidine | Zn dust, H₂O, heat or Catalytic Hydrogenation (e.g., Raney Ni) | This compound | datapdf.comacs.org |

Substituent Effects on Synthetic Accessibility

The feasibility and outcome of synthetic transformations on the pyrimidine ring are profoundly influenced by the electronic and steric nature of its substituents. csu.edu.au The interplay between activating and deactivating groups dictates the ring's reactivity towards both nucleophiles and electrophiles. researchgate.net

The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes uncatalyzed electrophilic substitution difficult. bhu.ac.in However, the substituents on this compound dramatically alter this intrinsic reactivity.

Amino Groups (-NH₂, activating): The 4- and 5-amino groups are powerful activating substituents that donate electron density to the ring via resonance. This significantly increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack, and is the key feature enabling the subsequent cyclization to purines. researchgate.net

Chloro Group (-Cl, deactivating/leaving group): The 2-chloro substituent is inductively electron-withdrawing, further deactivating the ring towards electrophiles. However, its primary synthetic role is to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a handle for introducing other functional groups. nih.govmdpi.com

Methyl Group (-CH₃, weakly activating): The 6-methyl group is a weak electron-donating group through induction and hyperconjugation, slightly activating the ring. It can also exert a minor steric effect on adjacent positions.

During synthesis, the reactivity of halogenated pyrimidine intermediates is a critical consideration. Halogens at the C-4 and C-6 positions are generally more labile and susceptible to nucleophilic displacement than a halogen at the C-2 position. bhu.ac.instackexchange.com This differential reactivity is often exploited to achieve selective and controlled functionalization of the pyrimidine core. The presence of a strong electron-withdrawing group, such as a nitro group at C-5, further activates the C-4 and C-6 positions towards nucleophilic attack. nih.gov

Table 2: Influence of Substituents on Pyrimidine Reactivity

| Substituent | Position | Electronic Effect | Impact on Synthetic Accessibility | Reference |

|---|---|---|---|---|

| -NH₂ | 4, 5 | Strongly Activating (Resonance) | Facilitates electrophilic reactions (e.g., cyclization); deactivates toward SNAr. | researchgate.netresearchgate.net |

| -Cl | 2 | Deactivating (Inductive) | Provides a site for SNAr; deactivates toward electrophilic attack. | bhu.ac.in |

| -CH₃ | 6 | Weakly Activating (Inductive) | Slightly enhances ring reactivity; can have steric influence. | General Principle |

| -NO₂ (in precursor) | 5 | Strongly Deactivating (Inductive/Resonance) | Strongly activates C4/C6 positions for SNAr. | nih.gov |

Purine (B94841) Derivatives as Key Synthetic Outcomes

One of the most significant applications of 4,5-diaminopyrimidines is their role as precursors in the synthesis of purines. researchgate.net The adjacent amino groups at C-4 and C-5 are perfectly positioned to undergo cyclization with a one-carbon electrophile to form the fused imidazole (B134444) ring characteristic of the purine system. This classic method is known as the Traube purine synthesis. acs.orgthieme-connect.deslideshare.net

Starting with this compound, this reaction provides a direct route to a variety of 2-chloro-6-methyl-9H-purine derivatives. The nature of the substituent at the C-8 position of the resulting purine is determined by the one-carbon reagent used for the cyclization step. thieme-connect.de

Formic acid or triethyl orthoformate will yield an unsubstituted C-8 purine (8-H). thieme-connect.de

Urea or phosgene leads to the formation of an 8-oxo-purine (purinone).

Carbon disulfide or thiourea results in an 8-thioxo-purine (purinethione).

Carboxylic acids and their derivatives, such as acetic anhydride , can be used to introduce alkyl or aryl groups at the C-8 position. thieme-connect.de

The resulting 2-chloro-6-methylpurines are themselves valuable intermediates. The chlorine atom at the C-2 position, while less reactive than a C-6 chloro group, can be displaced by various nucleophiles under appropriate conditions to generate a diverse library of 2,6,8-trisubstituted purines. nih.govrsc.org

Table 3: Traube Purine Synthesis from this compound

| C1 Reagent for Cyclization | Resulting C-8 Substituent | Product Class | Reference |

|---|---|---|---|

| Formic Acid or Triethyl Orthoformate | -H | 2-Chloro-6-methylpurine | acs.orgthieme-connect.de |

| Acetic Anhydride / Triethyl Orthoacetate | -CH₃ | 2-Chloro-6,8-dimethylpurine | thieme-connect.de |

| Urea / Phosgene | =O (8-oxo) | 2-Chloro-6-methyl-7,9-dihydro-6H-purin-8-one | General Principle |

| Carbon Disulfide / Thiourea | =S (8-thioxo) | 2-Chloro-6-methyl-7,9-dihydro-6H-purine-8-thione | General Principle |

Regioselective and Stereoselective Synthesis Considerations

In the synthesis of polysubstituted pyrimidines like this compound, controlling the position of substitution—regioselectivity—is of paramount importance. Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrimidine ring itself, as it is a planar molecule.

The primary focus of regiocontrol is during nucleophilic aromatic substitution (SNAr) reactions on polychlorinated pyrimidine intermediates. As established, the C-4 and C-6 positions of the pyrimidine ring are electronically more susceptible to nucleophilic attack than the C-2 position. bhu.ac.in This inherent difference in reactivity allows for selective, stepwise functionalization. For instance, in the amination of a 2,4-dichloropyrimidine, reaction with one equivalent of an amine nucleophile will overwhelmingly yield the 4-amino-2-chloropyrimidine (B189420) product. researchgate.netnih.gov

Several factors can be manipulated to enhance this regioselectivity:

Electronic Activation: An electron-withdrawing group at C-5 enhances the electrophilicity of C-4 and C-6, further promoting substitution at these sites.

Catalysis: While many SNAr reactions proceed thermally, palladium-catalyzed Buchwald-Hartwig amination can also be used, sometimes offering different or enhanced selectivity. researchgate.net

Nucleophile Choice: In some specific cases, the nature of the nucleophile can invert the typical selectivity. For example, while primary and secondary amines preferentially attack C-4 in 2,4-dichloropyrimidines, certain tertiary amine nucleophiles have been shown to exhibit excellent C-2 selectivity. nih.gov

Use of Blocking/Directing Groups: In complex syntheses, a position can be temporarily blocked with a group that is later removed, or a substituent can be used to direct an incoming reagent to a specific location before being modified itself. researchgate.net

For the synthesis of the title compound's precursor, 4-amino-6-chloro-2-methyl-5-nitropyrimidine, the starting material is the symmetric 4,6-dichloro-2-methyl-5-nitropyrimidine. Here, the two chloro positions are equivalent, so the first amination does not pose a regiochemical challenge. However, in the synthesis of more complex analogues from unsymmetrical dichloropyrimidines, exploiting this predictable C4/C6 > C2 reactivity is the cornerstone of the synthetic strategy. nih.govresearchgate.netfigshare.com

Reactivity and Reaction Mechanisms of 2 Chloro 6 Methylpyrimidine 4,5 Diamine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-Chloro-6-methylpyrimidine-4,5-diamine is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing a good leaving group, such as the chlorine atom at the C2 position. While the amino and methyl groups are electron-donating, which can slightly temper reactivity compared to polyhalogenated pyrimidines, the C2 position remains an active site for substitution.

Amination Reactions

The displacement of the C2-chloro substituent by an amine nucleophile is a feasible transformation, although the most common reaction pathway for this substrate involves the vicinal diamino groups. In related chloropyrimidines and chloropurines, amination is a well-established reaction. For instance, the treatment of 2,6-dichloropurine (B15474) with amines often results in regioselective substitution, typically at the more reactive C6 position first, followed by substitution at C2 under more forcing conditions. The reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with various amines also proceeds via nucleophilic substitution of the chlorine atom. For this compound, direct amination at the C2 position would require carefully controlled conditions to prevent the competing and generally more facile cyclization reactions involving the 4,5-diamino groups.

Hydrolysis and Alkoxylation Pathways

The chloro group at the C2 position can be displaced by oxygen nucleophiles to yield hydroxylated (pyrimidinone) or alkoxylated products. Hydrolysis, leading to the formation of 6-methyl-4,5-diamino-pyrimidin-2(1H)-one, can occur under acidic or basic conditions.

Alkoxylation, typically achieved by reacting the chloropyrimidine with a sodium alkoxide such as sodium methoxide (B1231860) in methanol, results in the corresponding 2-alkoxy derivative. Studies on analogous compounds, like 2,6-dichloropurine nucleosides, demonstrate that reaction with sodium methoxide readily displaces the chloro groups to form methoxy (B1213986) derivatives. nih.gov In some cases, methoxylation can be kinetically favored over amination in mixed-solvent systems. nih.gov This indicates that the C2-chloro group on the this compound scaffold is susceptible to displacement by alkoxides, providing a pathway to 2-alkoxy-6-methylpyrimidine-4,5-diamines.

Reactions Involving the Amino and Chloro Substituents

The unique arrangement of functional groups in this compound allows for a diverse range of subsequent reactions, making it a valuable building block in heterocyclic synthesis.

Derivatization of Amine Groups

The most prominent and synthetically useful reactions of this compound involve the derivatization of the adjacent 4- and 5-amino groups. This vicinal diamine arrangement is ideal for the construction of a fused five-membered imidazole (B134444) ring, leading to the formation of 2-chloro-6-methyl-9H-purine derivatives. This classic approach is known as the Traube purine (B94841) synthesis. thieme-connect.deslideshare.netresearchgate.net

The reaction involves condensation with a one-carbon unit, which can be supplied by various reagents such as formic acid, triethyl orthoformate, or aldehydes, followed by cyclization. thieme-connect.deresearchgate.net For example, heating the diaminopyrimidine with formic acid yields 2-chloro-6-methyl-9H-purine. thieme-connect.de

Furthermore, condensation with 1,3-dicarbonyl compounds provides a route to substituted purines. The reaction with acetylacetone (B45752), for instance, yields 2-chloro-6,8-dimethyl-9H-purine. researchgate.net Similarly, reaction with aromatic aldehydes like benzaldehyde (B42025) first forms a Schiff's base intermediate, which can then be cyclized under thermal conditions to afford the corresponding 8-aryl-substituted purine. researchgate.net

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Formic Acid | Heat | 2-Chloro-6-methyl-9H-purine | thieme-connect.de |

| Acetylacetone | 1. Glacial Acetic Acid 2. Reflux in Nitrobenzene | 2-Chloro-6,8-dimethyl-9H-purine | researchgate.net |

| Benzaldehyde | 1. Glacial Acetic Acid (forms Schiff's base) 2. Heat in Nitrobenzene | 2-Chloro-8-phenyl-6-methyl-9H-purine | researchgate.net |

| 1,1,1-Trifluoro-2,4-pentanedione (B1197229) | Glacial Acetic Acid, RT | 2-Chloro-6-methyl-8-(trifluoromethyl)-9H-purine | researchgate.net |

Transformations of the Chloro Group

The chloro group, both on the initial pyrimidine ring and on the resulting purine derivatives, serves as a versatile functional handle for further molecular elaboration. Following the cyclization to a purine, the C2-chloro substituent can be readily displaced by a variety of nucleophiles. These transformations include amination, alkoxylation, and thiolation, allowing for the introduction of diverse substituents at this position. nih.gov

Beyond substitution, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki or Stille couplings can be employed to form carbon-carbon bonds, enabling the introduction of alkyl, aryl, or vinyl groups at the C2 position. This late-stage functionalization is a powerful tool for creating libraries of substituted purine analogues for biological screening.

Mechanistic Studies of Key Reactions

The primary reaction pathways of this compound are governed by well-understood mechanistic principles of heterocyclic chemistry.

The formation of purines via the Traube synthesis is a stepwise process. thieme-connect.deresearchgate.net The reaction is initiated by the nucleophilic attack of one of the amino groups on the carbonyl carbon of the co-reactant (e.g., aldehyde, acid, or ketone). Studies on the reaction with aldehydes and asymmetric diketones indicate that the 5-amino group is more nucleophilic and reacts preferentially to form a Schiff base or enaminone intermediate. researchgate.net This intermediate then undergoes an intramolecular cyclization, where the 4-amino group attacks the imine carbon or a carbonyl carbon. The final step is a dehydration or elimination event, which results in the aromatization of the newly formed imidazole ring, yielding the stable purine system.

Nucleophilic aromatic substitution (SNAr) reactions at the C2-chloro position proceed via a characteristic two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. chemrxiv.org The negative charge is delocalized over the pyrimidine ring and stabilized by the ring nitrogen atoms. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the ability of the chlorine to act as a leaving group.

Kinetic and Thermodynamic Analyses

A comprehensive review of available scientific literature indicates a lack of specific studies focused on the kinetic and thermodynamic analyses of reactions involving this compound. Quantitative data such as reaction rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for its various reactions have not been extensively reported. Further research is required to elucidate these aspects of its reactivity, which would provide a deeper understanding of the reaction mechanisms and allow for the optimization of synthetic protocols.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the stepwise mechanism of chemical transformations. In the context of this compound, research has successfully identified and characterized intermediates in its reactions with dicarbonyl compounds.

A key intermediate, a Schiff's base, is formed during the condensation reaction of this compound with 1,3-diketones. It has been established that the 5-amino group of the pyrimidinediamine preferentially participates in the initial Schiff's base formation. For instance, the reaction with 1,1,1-trifluoro-2,4-pentanedione in glacial acetic acid at room temperature yields a stable crystalline intermediate. This intermediate has been characterized as 2-chloro-4-amino-5-(1'-trifluoro-acetonyl-1-methyl)methyleneamino-6-methylpyrimidine. mdpi.com

The structural identification of this intermediate is supported by various spectroscopic methods.

| Spectroscopic Data for the Schiff's Base Intermediate | |

| Technique | Observation |

| Infrared (IR) Spectroscopy | Presence of carbonyl (C=O) and amino (N-H) functional groups. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals indicating the presence of two methyl groups, an exchangeable amino group, and a vinyl proton. |

| Mass Spectrometry (MS) | A molecular ion peak (m/z) at 294, with fragment ions corresponding to the loss of trifluoroacetyl and trifluoroacetonyl groups. mdpi.com |

This detailed characterization confirms the structure of the Schiff's base and provides critical insight into the reaction pathway, demonstrating that the condensation occurs regioselectively at the C5 amino group before subsequent cyclization.

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of this compound, with its two adjacent amino groups, makes it a valuable building block for the synthesis of fused heterocyclic compounds through cyclization reactions. These reactions typically involve the formation of a five- or seven-membered ring fused to the pyrimidine core.

Formation of Condensed Heterocyclic Systems

The primary documented application of this compound in forming condensed heterocyclic systems is through its reaction with 1,3-dicarbonyl compounds. This reaction pathway provides access to purine derivatives, which are a significant class of condensed heterocycles. The reaction proceeds via the formation of the previously discussed Schiff's base intermediate, which then undergoes an intramolecular cyclization to yield the final fused-ring product. mdpi.com Depending on the reaction conditions, the condensation of 1,2-diamines with 1,3-dicarbonyl compounds can also potentially lead to the formation of fused diazepine (B8756704) ring systems, although this has been noted as a more general pathway for 1,2-diamines. mdpi.com

Synthesis of Purine-like Structures

The synthesis of purine-like structures represents a well-studied cyclization reaction of this compound. The process is a two-step sequence involving an initial condensation followed by cyclization.

The reaction of this compound with acetylacetone in glacial acetic acid first yields an intermediate Schiff's base. This intermediate, upon heating in a high-boiling solvent such as nitrobenzene, undergoes intramolecular cyclization to afford the corresponding purine. mdpi.com For example, this specific reaction yields 2-chloro-6,8-dimethyl-7(or 9)H-purine. The structure of the resulting purine has been confirmed by spectral data and by comparison with authentic samples synthesized through unambiguous routes. mdpi.com

Similarly, condensation of the diamine with other 1,3-diketones or aromatic aldehydes followed by cyclization provides a route to a variety of substituted purines. mdpi.com

| Examples of Synthesized Purine-like Structures | ||

| Reactant | Product | Melting Point (°C) |

| Acetylacetone | 2-chloro-6,8-dimethyl-7(or 9)H-purine | 225 |

| Benzaldehyde (followed by cyclization) | 2-chloro-8-phenyl-7(or 9)H-purine | Not Specified |

This synthetic route highlights the utility of this compound as a readily available precursor for constructing the purine scaffold, which is a core structure in many biologically significant molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Chloro-6-methylpyrimidine-4,5-diamine, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The protons of the two amino groups (NH₂) would give rise to separate signals, the chemical shifts of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is anticipated that the spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbon atom attached to the chlorine atom is expected to be deshielded and appear at a lower field. Quaternary carbons, those not bonded to any hydrogen atoms, often show weaker signals in ¹³C NMR spectra, a characteristic that can aid in their identification. nih.gov The chemical shifts for the pyrimidine (B1678525) ring carbons are generally observed in the range of 120-160 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.0-2.5 | ~20-25 |

| Amino (NH₂) | Variable (broad singlets) | - |

| C2 (C-Cl) | - | ~150-160 |

| C4 (C-NH₂) | - | ~155-165 |

| C5 (C-NH₂) | - | ~115-125 |

| C6 (C-CH₃) | - | ~150-160 |

Note: These are predicted values based on the analysis of similar pyrimidine derivatives and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Complex Structures

For a comprehensive structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal correlations between coupled protons, although in this specific molecule with its isolated methyl group, such correlations would be limited. An HSQC experiment, however, would be highly informative, correlating each proton signal with its directly attached carbon atom. This would definitively link the methyl proton signal to its corresponding carbon signal. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can establish longer-range correlations (2-3 bonds), helping to confirm the connectivity of the entire molecule, for instance, by showing a correlation between the methyl protons and the C6 and C5 carbons of the pyrimidine ring. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₅H₇ClN₄) is approximately 158.59 g/mol . nih.govresearchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to this molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov Common fragmentation pathways for chloro-substituted aromatic compounds include the loss of the chlorine radical, leading to a significant [M-Cl]⁺ peak. Further fragmentation could involve the loss of other small molecules or radicals from the pyrimidine ring and its substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the two primary amino groups (NH₂) would appear as a set of bands in the region of 3300-3500 cm⁻¹. nih.gov C-H stretching vibrations of the methyl group would be observed around 2850-2960 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. While N-H and C-H stretches are also observable, the symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Methyl (C-H) | Stretching | 2850 - 2960 |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Note: These are expected ranges and the exact positions of the bands can be influenced by the molecular environment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds and for their separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for analyzing pyrimidine derivatives. google.com A typical mobile phase could consist of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

For purity assessment, a sample of the compound is injected into the HPLC system, and the resulting chromatogram is analyzed. A pure compound should ideally show a single, sharp peak. The presence of additional peaks would indicate the presence of impurities. By using a suitable detector, such as a UV detector set at a wavelength where the compound absorbs strongly (e.g., 210 nm or 254 nm), the purity can be quantified by comparing the area of the main peak to the total area of all peaks. google.com For preparative applications, this technique can be scaled up to isolate larger quantities of the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis provides critical information regarding its purity, molecular weight, and structural features through its characteristic fragmentation pattern.

Methodology and Findings:

In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

While a specific experimental mass spectrum for this compound is not publicly available in the searched literature, its fragmentation pattern can be predicted based on the known fragmentation rules for related chemical classes, including pyrimidines, chlorinated aromatic compounds, and amines. sphinxsai.comsapub.orgmolbase.com

The molecular ion peak (M⁺) for this compound (C₅H₇ClN₄) would be expected at an m/z corresponding to its molecular weight, which is approximately 158.59 g/mol . chemsrc.com Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak at roughly one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. fishersci.com

Key fragmentation pathways for this compound would likely involve:

Loss of a Chlorine Radical: A common fragmentation for chloro-substituted heterocycles is the cleavage of the C-Cl bond, which would result in a fragment ion at [M-Cl]⁺.

Loss of a Methyl Radical: Cleavage of the bond between the pyrimidine ring and the methyl group would lead to a fragment at [M-CH₃]⁺.

Ring Fragmentation: Pyrimidine rings can undergo complex fragmentation, often involving the loss of small neutral molecules like HCN or N₂. acs.orgresearchgate.net

Amine Group Fragmentation: The amino groups can also participate in fragmentation, potentially through the loss of NH₂ or related radicals. molbase.com

Predicted Fragmentation Data for this compound

| Predicted Fragment | Proposed Structure/Loss | Predicted m/z | Significance |

| [C₅H₇ClN₄]⁺ | Molecular Ion (M⁺) | 158/160 | Confirms molecular weight and presence of Chlorine. |

| [C₅H₇N₄]⁺ | Loss of Chlorine radical (•Cl) | 123 | Indicates a labile C-Cl bond. |

| [C₄H₄ClN₄]⁺ | Loss of Methyl radical (•CH₃) | 143/145 | Confirms the presence of a methyl substituent. |

| [C₄H₅N₃]⁺ | Loss of Cl and HCN | 95 | Suggests pyrimidine ring fragmentation. |

This predictive analysis, grounded in the established principles of mass spectrometry, provides a robust framework for the identification and characterization of this compound via GC-MS, pending experimental verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

While a crystal structure for this compound itself has not been reported in the searched literature, the crystal structure of the closely related analogue, 2-Chloro-6-methylpyrimidin-4-amine , has been determined and provides significant insight into the likely solid-state structure. The substitution of a hydrogen atom with an amino group is not expected to drastically alter the primary packing motifs, although it will introduce additional hydrogen bonding capabilities.

Crystallographic Data for the Analogue: 2-Chloro-6-methylpyrimidin-4-amine

A study published in Acta Crystallographica Section E provides the following crystallographic data for 2-Chloro-6-methylpyrimidin-4-amine. This data serves as a strong predictive model for the structural properties of this compound.

| Parameter | Value for 2-Chloro-6-methylpyrimidin-4-amine |

| Chemical Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1256 (8) |

| b (Å) | 7.8537 (8) |

| c (Å) | 13.0769 (15) |

| β (°) | 115.678 (1) |

| Volume (ų) | 659.54 (13) |

| Z (molecules/unit cell) | 4 |

Structural Insights and Predictions:

The crystal structure of 2-Chloro-6-methylpyrimidin-4-amine reveals that the molecules are linked by N-H···N hydrogen bonds, forming inversion dimers. These dimers are further connected through additional N-H···N hydrogen bonds, creating a two-dimensional network. It is highly probable that this compound would exhibit a similar, and likely more extensive, hydrogen-bonding network due to the presence of the additional amino group at the 5-position. This would lead to a highly stable, three-dimensional supramolecular architecture.

The bond lengths and angles within the pyrimidine ring are expected to be within normal ranges. The presence of the additional amino group in this compound may cause minor distortions in the ring geometry compared to its mono-amino analogue due to electronic and steric effects. The solid-state packing will likely be dense, influenced by both the hydrogen bonding and potential π-π stacking interactions between the pyrimidine rings, a feature also observed in the analogue's crystal structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic characteristics of pyrimidine (B1678525) derivatives. researchgate.netkarazin.ua These methods provide detailed information about molecular orbitals and charge distributions, which are fundamental to understanding molecular reactivity. aimspress.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). humanjournals.comnih.gov The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. aimspress.com

For pyrimidine derivatives, a smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. aimspress.comnih.gov Computational studies on related pyrimidine compounds, such as 2,4-dichloro-5-nitropyrimidine, have utilized DFT to calculate these orbital energies and predict reactivity. nih.gov The analysis of HOMO and LUMO surfaces reveals the distribution of electron density, highlighting the regions of the molecule that are most likely to participate in chemical reactions.

Table 1: Illustrative Frontier Orbital Data for Pyrimidine Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 2,4-dichloro-5-nitropyrimidine | B3LYP/6-311++G(d,p) | -8.11 | -3.54 | 4.57 | nih.gov |

| 4-methyl-2-(methylthio)pyrimidine | B3LYP/6-311++G(d,p) | -6.58 | -0.87 | 5.71 | nih.gov |

This table is for illustrative purposes, showing data for related heterocyclic compounds to demonstrate the application of FMO theory.

The distribution of electronic charge within a molecule is a determining factor in its physical and chemical properties. Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize charge distribution and predict reactivity. researchgate.netmdpi.com The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

Typically, red-colored regions indicate negative electrostatic potential, corresponding to electron-rich areas (e.g., lone pairs on nitrogen or oxygen atoms) that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. researchgate.net

In pyrimidine derivatives, MEP analysis can identify the most reactive sites for substitution or interaction with biological targets. For instance, studies on pyrazolo-pyrimidines have used MEP calculations to optimize hydrogen-bond acceptor strength, thereby enhancing enzyme inhibition potency. rsc.org Similarly, for substituted pyridines, MEP analysis has been used to predict susceptibility to N-oxidation and to understand differences in biological activity. nih.gov Mulliken charge analysis is another method used to quantify the charge on each atom, providing further insight into the electronic structure. karazin.uasemanticscholar.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. These methods are crucial in drug discovery for predicting binding affinity and mode of interaction.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely applied to pyrimidine derivatives to explore their potential as inhibitors of various enzymes. For example, derivatives of 2-chloro-pyridine have been docked into the active site of telomerase to understand their binding model as potential antitumor agents. nih.gov In other studies, pyrimidine analogs have been docked against biotin (B1667282) carboxylase and the GABA-A receptor to assess their antibacterial and neurotropic activities, respectively. rjptonline.orgmdpi.com

The results of docking studies are often expressed as a docking score or binding energy, which estimates the binding affinity. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives

| Ligand Class | Protein Target | Key Interacting Residues | Docking Score (kcal/mol) | Source |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Biotin Carboxylase (2V58) | Glu201, Lys202, Leu204 | -7.58 | rjptonline.org |

| Pyrano-thieno-pyrimidines | GABA-A Receptor | - | -7.5 | mdpi.com |

This table presents data from studies on various pyrimidine derivatives to illustrate the application and outcomes of molecular docking.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. acs.org The conformation of a molecule is critical for its interaction with biological targets. Computational methods, complemented by experimental data from X-ray crystallography, are used to determine the preferred conformations of pyrimidine derivatives. acs.orgnih.gov

Crystal structure analysis of related compounds like 2-Chloro-6-methylpyrimidin-4-amine reveals how molecules pack in the solid state, stabilized by intermolecular forces such as N-H···N hydrogen bonds and π-π stacking interactions. nih.gov Such studies provide valuable data on bond lengths, bond angles, and dihedral angles that define the molecule's geometry. Computational studies on pyrimidine-embedded macrocycles have shown that conformational flexibility or rigidity can be crucial for modulating interactions with biological targets. nih.gov The ability of the pyrimidine ring to adopt different conformations, even if slight, can be essential for achieving optimal binding with a receptor. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational approaches are instrumental in establishing these relationships, allowing for the rational design of more potent and selective molecules. rsc.org

For pyrimidine derivatives, SAR studies have shown that the nature and position of substituents on the pyrimidine ring are critical determinants of their pharmacological effects. nih.govresearchgate.net For example, in a series of pyrazolo-pyrimidine inhibitors of the mitotic kinesin Eg5, computational docking was used alongside experimental assays to elucidate the SAR. The studies revealed that specific substitutions led to significant inhibition of the target enzyme and potent anticancer activity. nih.gov

These computational SAR analyses guide medicinal chemists in modifying a lead compound, such as 2-Chloro-6-methylpyrimidine-4,5-diamine, to enhance its desired biological activity while minimizing off-target effects. By systematically altering functional groups and evaluating the predicted impact on activity through computational models, the drug discovery process can be significantly accelerated. humanjournals.comrsc.org

Prediction of Spectroscopic Properties through Theoretical Models

The prediction of spectroscopic properties through computational models is a cornerstone of modern chemical analysis, offering insights into the molecular structure and electronic properties of compounds. For this compound, theoretical methods, particularly those based on Density Functional Theory (DFT), are employed to simulate and predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These computational approaches allow for the elucidation of spectral features and their correlation with the molecular geometry and electronic distribution.

Theoretical models provide a powerful tool for interpreting experimental spectra and can often predict spectral features with a high degree of accuracy. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used method for such calculations, offering a good balance between accuracy and computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating isotropic magnetic shielding tensors, from which the chemical shifts are derived. nih.gov These calculations are typically performed on the optimized molecular geometry of the compound. The predicted chemical shifts are often referenced to a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative of theoretical predictions and is based on typical values for similar molecular environments.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 158.5 |

| C4 | - | 145.2 |

| C5 | - | 120.8 |

| C6 | - | 155.1 |

| -CH₃ | 2.45 | 21.3 |

| 4-NH₂ | 5.80 | - |

| 5-NH₂ | 6.50 | - |

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. However, it is a known issue that theoretical frequency calculations often overestimate the experimental values due to the harmonic approximation used. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve the agreement with experimental data. nih.gov These predicted spectra are invaluable for assigning the vibrational modes observed in experimental FTIR and FT-Raman spectra.

Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative of theoretical predictions and includes assignments for key functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3350 |

| C-H Stretch (methyl) | 2980 |

| C=N Stretch (pyrimidine ring) | 1640 |

| N-H Bend | 1600 |

| C=C Stretch (pyrimidine ring) | 1550 |

| C-Cl Stretch | 750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. These calculations provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The solvent environment can significantly influence UV-Vis spectra, and computational models can account for this by using solvent models.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: The following data is illustrative of theoretical predictions.)

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | 285 | 0.45 |

| n → π | 340 | 0.12 |

Biological and Biomedical Research Applications of 2 Chloro 6 Methylpyrimidine 4,5 Diamine Derivatives

Enzyme Modulation and Inhibition Studies

The structural framework of 2-Chloro-6-methylpyrimidine-4,5-diamine is a key feature in the design of various enzyme inhibitors. The pyrimidine (B1678525) core is a common motif in many biologically active compounds, and modifications to this structure can lead to potent and selective inhibitors of various enzymes.

Mechanism of Enzyme Interaction

Derivatives of pyrimidine compounds often exert their inhibitory effects through competitive binding at the enzyme's active site. The nitrogen atoms within the pyrimidine ring can form hydrogen bonds with amino acid residues in the active site, while the substituent groups can engage in various other interactions, such as hydrophobic or electrostatic interactions. For instance, in the case of kinase inhibitors, the pyrimidine scaffold can mimic the adenine (B156593) ring of ATP, thereby blocking the binding of this crucial substrate and inhibiting the enzyme's catalytic activity. The specific mechanism of interaction is highly dependent on the nature of the substituents attached to the pyrimidine core and the topography of the enzyme's active site.

Specific Enzyme Targets

Research has identified several classes of enzymes that are targeted by pyrimidine derivatives, highlighting the broad potential of scaffolds like this compound in drug discovery.

One of the most prominent areas of investigation is the development of kinase inhibitors . Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual inhibitors of Src and Abl kinases. One compound from this series, which incorporates a substituted pyrimidine, demonstrated significant antitumor activity in preclinical models of chronic myelogenous leukemia. nih.gov

Another important enzyme class targeted by pyrimidine derivatives is protein kinase C theta (PKCθ) . PKCθ is a key player in T-cell signaling and is considered an attractive target for treating T-cell-mediated diseases like transplant rejection and autoimmune disorders. Researchers have successfully developed 2,4-diaminopyrimidine (B92962) derivatives that exhibit potent inhibitory activity against PKCθ and have shown efficacy in a rat heart transplant model. nih.gov

Furthermore, pyrimidine-based compounds have been investigated as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers. nih.gov The rationale behind this dual-inhibition strategy is to enhance the therapeutic effect against cancer cells.

The following table summarizes some of the enzyme targets for pyrimidine derivatives and the potential therapeutic areas.

| Enzyme Target | Therapeutic Area |

| Src/Abl Kinase | Cancer (e.g., Chronic Myelogenous Leukemia) |

| Protein Kinase C theta (PKCθ) | Transplant Rejection, Autoimmune Diseases |

| Anaplastic Lymphoma Kinase (ALK) | Cancer (e.g., ALK-addicted cancers) |

| Histone Deacetylases (HDACs) | Cancer |

Receptor Modulatory Activity Research

In addition to enzyme inhibition, derivatives of this compound are being explored for their ability to modulate the activity of various cell surface receptors, particularly G protein-coupled receptors (GPCRs).

G Protein-Coupled Receptor (GPCR) Modulation, e.g., GPR35

The orphan G protein-coupled receptor 35 (GPR35) has emerged as a potential therapeutic target for a range of conditions, including inflammatory bowel disease and pain. While the endogenous ligand for GPR35 is still a subject of research, several synthetic agonists have been identified. Many of these agonists feature heterocyclic scaffolds. Although direct studies on this compound derivatives as GPR35 modulators are not extensively documented, the general applicability of pyrimidine-based structures in GPCR ligand design suggests their potential in this area. For instance, zaprinast, a compound containing a pyrimidine-like ring system, has been identified as an agonist of GPR35. nih.gov

Investigation into Potential Therapeutic Applications

The research into the biological activities of this compound derivatives has pointed towards several potential therapeutic applications, primarily in the fields of oncology and infectious diseases.

The development of anticancer agents is a major focus. The ability of pyrimidine derivatives to inhibit key enzymes in cancer cell proliferation and survival, such as various kinases, makes them promising candidates for cancer therapy. nih.govnih.govnih.gov For example, derivatives of a related compound, 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine, have shown significant cytotoxic effects against human cancer cell lines.

In the realm of antimicrobial research , pyrimidine derivatives have demonstrated activity against a range of pathogens. For instance, studies on derivatives of the closely related 2,6-diamino-4-chloropyrimidine-5-thiol have shown promising antimicrobial activity. researchgate.net These compounds are being investigated for their potential to combat bacterial and fungal infections.

The table below provides a summary of the investigated therapeutic applications and the corresponding biological activities of pyrimidine derivatives.

| Potential Therapeutic Application | Investigated Biological Activity |

| Cancer | Cytotoxicity against cancer cell lines, Kinase inhibition |

| Infectious Diseases | Antimicrobial activity against bacteria and fungi |

| Inflammatory Diseases | Modulation of inflammatory pathways |

Anti-Proliferative Research

Derivatives synthesized from 4,5-diaminopyrimidines, such as this compound, have shown notable anti-proliferative activity against various human cancer cell lines. The core structure allows for the creation of fused heterocyclic systems that can function as inhibitors of key biological targets in cancer progression.

One important class of derivatives is the pyrimido[4,5-b]indoles . These compounds have been identified as potent microtubule depolymerizing agents, which disrupt cell division and induce cell death, making them effective anti-cancer agents. nih.govmssm.edu Research has demonstrated that these derivatives can achieve two-digit nanomolar potency against cancer cell lines such as MDA-MB-435 (melanoma), SK-OV-3 (ovarian cancer), and HeLa (cervical cancer). nih.gov Furthermore, certain pyrimido[4,5-b]indole derivatives are effective against cell lines that express P-glycoprotein or the βIII isotype of tubulin, which are mechanisms associated with clinical resistance to existing microtubule-targeting drugs. nih.gov

Table 1: Anti-proliferative Activity of Selected Fused Pyrimidine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50 or GI50) |

|---|---|---|---|

| Pyrimido[4,5-b]indole | Compound 2 (from study) | MDA-MB-435 | 14.7 nM (IC50) |

| Pyrimido[4,5-b]indole | Compound 6 (from study) | SK-OV-3 | <100 nM (IC50) |

| Purine (B94841) Isostere | Derivative 14b (from study) | PC-3 (Prostate) | <1 µM (IC50) |

| Purine Isostere | Derivative 26b (from study) | HCT116 (Colon) | Low µM range (IC50) |

| Quinazoline-Chalcone | Derivative 14g (from study) | K-562 (Leukemia) | 0.622 µM (GI50) |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. Data compiled from multiple research studies. nih.govmdpi.comnih.govrsc.org

Purine isosteres , another family of compounds derived from diaminopyrimidines, have also been synthesized and evaluated as anti-proliferative agents. mdpi.commdpi.com These compounds, which include pyrrolo[3,2-d]pyrimidines and pyrazolo[4,3-d]pyrimidines, have shown potent activity against prostate (PC-3) and colon (HCT116) cancer cell lines, with IC50 values in the nanomolar to low micromolar range. mdpi.comnih.gov Promising derivatives have been found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. mdpi.comnih.gov

Immunomodulatory Effects

The pyrimidine-diamine scaffold is instrumental in developing molecules with immunomodulatory properties. A key area of this research is the development of Janus kinase (JAK) inhibitors. nih.gov JAKs are critical enzymes in the signaling pathways of cytokines that regulate the proliferation and differentiation of immune cells. nih.gov As such, inhibitors of the JAK family are attractive targets for treating autoimmune diseases and inflammation. nih.gov

Researchers have designed and synthesized pyrimidine-4,6-diamine derivatives (close structural analogs to derivatives of this compound) that act as highly selective JAK3 inhibitors. nih.gov One such derivative, compound 11e from a specific study, demonstrated exceptional JAK3 inhibitory activity with an IC50 of 2.1 nM and displayed high selectivity over other JAK kinases. nih.gov In cellular assays, this compound was effective at inhibiting the proliferation of T-cells stimulated by interleukin-2 (B1167480) (IL-2), confirming its potential as an immunomodulatory agent. nih.gov

Anti-inflammatory Properties

The immunomodulatory activity of pyrimidine derivatives, particularly as JAK inhibitors, is directly linked to their anti-inflammatory properties. nih.gov By blocking the JAK-STAT signaling pathway, these compounds can suppress the inflammatory responses characteristic of many autoimmune disorders. The development of selective JAK3 inhibitors is particularly relevant, as JAK3 plays a crucial role in immune cell function. nih.gov

The broader class of pyrimidine derivatives has been widely investigated for anti-inflammatory effects, often targeting enzymes like cyclooxygenase (COX). nih.gov This foundational research supports the exploration of derivatives from this compound for potential use in developing new anti-inflammatory therapies.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Systems

Impact of Substitutions on Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR analyses have provided clear insights into how specific chemical modifications influence biological effects.

In the case of the anti-proliferative pyrimido[4,5-b]indole series, the substituents at the 2-, 4-, and 5-positions of the fused ring system have a significant impact on activity. nih.gov

Position 2: The presence of an amino (-NH2) group at this position is important for microtubule depolymerizing activity. Replacing it with a hydrogen atom leads to a roughly 10-fold decrease in potency. nih.gov

Position 5: Substitution at this position is detrimental to activity. Replacing the hydrogen with a methyl (-CH3) group resulted in a 15-fold loss of anti-proliferative potency, while a chloro (-Cl) substitution led to a 263-fold loss of potency. nih.gov

Table 2: SAR of Pyrimido[4,5-b]indole Derivatives on Anti-proliferative Activity (MDA-MB-435 Cells)

| Derivative | Substitution Change (from lead compound 1) | Potency Change (vs. lead IC50 of 14.7 nM) |

|---|---|---|

| Analog 3 | 2-NH2 → 2-H | ~10-fold decrease |

| Analog 4 | 5-H → 5-Me | 15-fold decrease |

| Analog 5 | 5-H → 5-Cl | 263-fold decrease |

Data sourced from a study on pyrimido[4,5-b]indoles as microtubule depolymerizing agents. nih.gov

For purine isosteres , SAR analysis revealed that cytotoxic activity is generally enhanced when there are no substituents on the pyrrole (B145914) or pyrazole (B372694) nitrogen atoms of the core structure. mdpi.com